molecular formula C21H20F4N2O2 B2505034 N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide CAS No. 1427638-12-7

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide

Cat. No.: B2505034
CAS No.: 1427638-12-7
M. Wt: 408.397
InChI Key: SYPWKESTQGMWML-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide is a synthetic compound of interest in advanced pharmacological and chemical research. Its molecular architecture incorporates several pharmacologically significant groups, including a cyclopropylamine moiety, a 4-fluorophenyl ring, and a trifluoromethyl-substituted anilinoacetamide core. These structural features are commonly associated with compounds investigated for their potential to interact with central nervous system targets . Research into analogous compounds containing the N-cyclopropyl group has explored their potential antidepressant properties and activity as monoamine oxidase inhibitors, which may influence neurotransmitters such as serotonin and norepinephrine in the brain . The presence of the 2-formyl group offers a reactive handle for further chemical derivatization, making this compound a valuable building block or intermediate in medicinal chemistry programs aimed at developing novel bioactive molecules . Researchers may utilize this compound in exploratory studies focused on neurodegenerative diseases, psychiatric disorders, or as a key precursor in the synthesis of more complex chemical entities for high-throughput screening. The specific mechanisms of action and full research profile of this compound are subject to ongoing investigation.

Properties

IUPAC Name

N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c1-26(19-9-4-16(21(23,24)25)10-15(19)13-28)12-20(29)27(18-7-8-18)11-14-2-5-17(22)6-3-14/h2-6,9-10,13,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWKESTQGMWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)F)C2CC2)C3=C(C=C(C=C3)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide (CAS Number: 1427638-12-7) is a compound with a complex molecular structure, characterized by its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20F4N2O2
  • Molecular Weight : 408.4 g/mol
  • Structural Features : The compound features a cyclopropyl group, a fluorophenyl moiety, and a trifluoromethyl-substituted aniline, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to anti-inflammatory and anticancer properties.

Anticancer Potential

The anticancer properties of related compounds have been documented extensively. Compounds that share a similar scaffold have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with specific substitutions have shown IC50 values in the low micromolar range against cancer cells . The presence of electron-withdrawing groups like trifluoromethyl is often linked to enhanced potency against tumor cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays involving cell lines treated with structurally similar compounds have revealed significant apoptosis induction and cell cycle arrest at various phases. These findings suggest that this compound could potentially follow similar mechanisms of action.
  • Mechanistic Insights : Research into related compounds indicates that they may act through the inhibition of key signaling pathways involved in inflammation and cancer progression, such as the NF-kB pathway and MAPK signaling cascades .
  • Animal Models : Preclinical studies on analogs have shown promising results in animal models for both inflammatory diseases and cancer treatment. These studies often report reduced tumor growth and improved survival rates when treated with compounds exhibiting similar chemical structures .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
CBS-3595Anti-inflammatory0.5
Thiazole Derivative 6Anticancer1.61
Analog XCytotoxic1.98

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, suggesting potential applications in targeted cancer therapies .

Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects, particularly through the inhibition of pathways involving tumor necrosis factor-alpha (TNF-α). Such mechanisms are crucial in managing chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), as seen in related compounds, highlights the therapeutic potential of this class of molecules in treating inflammation-related disorders .

Pharmacological Studies

Receptor Binding Affinity
Pharmacological studies have demonstrated that compounds with similar configurations exhibit significant binding affinity to various receptors, including serotonin and adrenergic receptors. This characteristic suggests potential applications in treating psychiatric disorders such as depression and anxiety, where modulation of these receptors is critical .

Antibacterial Activity
Emerging evidence suggests that this compound may possess antibacterial properties. Compounds with fluorinated aromatic systems have shown enhanced activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of cyclopropane derivatives, followed by acylation and amination processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFindingsApplications
1 Demonstrated anticancer efficacy against specific cell linesPotential use in chemotherapy regimens
2 Showed anti-inflammatory effects through TNF-α inhibitionApplication in chronic inflammatory disease treatments
3 Exhibited significant receptor binding profilesPotential use in psychiatric disorder therapies
4 Displayed antibacterial activity against clinical strainsDevelopment of new antibacterial agents

Comparison with Similar Compounds

(a) Substituent Effects on Bioactivity

  • Trifluoromethyl groups (as in the target compound and ) enhance metabolic resistance and electron-withdrawing effects, improving ligand-receptor interactions .
  • Fluorine atoms (e.g., in 4-fluorophenyl groups) reduce metabolic oxidation and increase membrane permeability .

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